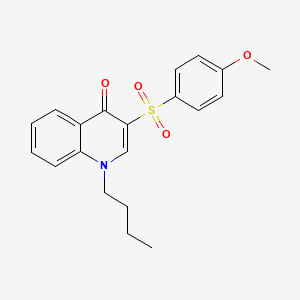

1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

1-butyl-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-3-4-13-21-14-19(20(22)17-7-5-6-8-18(17)21)26(23,24)16-11-9-15(25-2)10-12-16/h5-12,14H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPVECIXCZWDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.

Introduction of the butyl group: This step involves the alkylation of the quinoline core using butyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .

Scientific Research Applications

1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Key Observations:

- C3 Substituents : The 4-methoxybenzenesulfonyl group provides electron-donating effects, contrasting with 3-chlorobenzenesulfonyl (electron-withdrawing, ) or benzoyl (). Sulfonyl groups generally enhance stability and hydrogen-bonding capacity compared to acyl derivatives .

- Additional Modifications : Fluoro and heterocyclic substituents (e.g., piperidine, azepane) in analogs influence target selectivity and pharmacokinetics .

Biological Activity

1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H21NO4S

- CAS Number : 899217-44-8

- IUPAC Name : 1-butyl-3-(4-methoxyphenyl)sulfonylquinolin-4-one

Synthesis

The synthesis of 1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves several steps:

- Formation of the Quinoline Core : This can be achieved through reactions involving aniline derivatives and β-ketoesters.

- Introduction of the Butyl Group : This is usually performed via alkylation reactions.

- Sulfonylation : The sulfonyl group is introduced using sulfonyl chlorides.

- Methoxylation : Methoxy groups are added through methylation reactions.

Anticancer Activity

Recent studies have shown that derivatives of dihydroquinolinones exhibit significant anticancer activity. For instance, compounds similar to 1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one have demonstrated cytotoxic effects on various cancer cell lines, including KB and Hep-G2 cells, with IC50 values ranging from 0.9 to 4.5 µM .

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : It has been suggested that quinoline derivatives can inhibit enzymes involved in cancer progression.

- Interaction with Cellular Pathways : These compounds may modulate pathways related to apoptosis and cell proliferation.

Study 1: Cytotoxicity Testing

In a study investigating the cytotoxic effects of various quinoline derivatives, it was found that those with a similar structure to 1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibited potent inhibition against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Molecular Docking Studies

Molecular docking studies have indicated that compounds like 1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can effectively bind to specific protein targets involved in tumor growth and metastasis. This suggests potential as a lead compound for drug development .

Research Findings Summary

| Study | Findings |

|---|---|

| Cytotoxicity Testing | Significant anticancer activity against KB and Hep-G2 cell lines (IC50: 0.9 - 4.5 µM) |

| Molecular Docking | Effective binding to targets involved in tumor growth; potential for drug development |

Q & A

Q. What are the standard synthetic routes for 1-butyl-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one, and what reaction conditions are critical for achieving high yields?

- Methodological Answer: The synthesis typically involves a multi-step sequence starting with the preparation of the dihydroquinolin-4-one core. Key steps include:

- Quinoline Core Formation: Cyclization of aniline derivatives with β-ketoesters under acidic conditions .

- Sulfonylation: Introduction of the 4-methoxybenzenesulfonyl group using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C .

- N-Alkylation: Butylation at position 1 using 1-bromobutane with a catalyst like potassium iodide in dimethyl sulfoxide (DMSO) at 60–80°C .

Critical conditions include strict temperature control during sulfonylation to avoid side reactions and solvent selection (e.g., DMSO for solubility) to enhance yields (~60–75%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR in deuterated chloroform (CDCl) or dimethyl sulfoxide (DMSO-d) to confirm substituent positions and purity .

- Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) to verify molecular weight and fragmentation patterns .

- X-Ray Crystallography: SHELX software for single-crystal structure determination, particularly useful for resolving stereochemical ambiguities .

Q. What purification techniques are recommended post-synthesis, and how do solvent choices impact purity?

- Methodological Answer:

- Recrystallization: Use ethanol or ethyl acetate to remove polar impurities, achieving >95% purity .

- Column Chromatography: Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) for non-polar byproducts. Avoid chloroform due to potential sulfonyl group degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the sulfonylation step?

- Methodological Answer:

- Design of Experiments (DOE): Screen variables (e.g., temperature, solvent polarity, reagent stoichiometry) to identify optimal conditions. For example, reducing reaction temperature to 0°C minimizes sulfonate ester formation .

- In Situ Monitoring: Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and halt at ~85% conversion to prevent over-sulfonylation .

Q. What strategies are recommended for resolving discrepancies in reported biological activities of dihydroquinolin-4-one derivatives?

- Methodological Answer:

- Comparative Bioassays: Test the compound against structurally analogous derivatives (e.g., fluorinated or methoxy-substituted variants) under standardized conditions (e.g., IC in cancer cell lines) .

- Structure-Activity Relationship (SAR) Studies: Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups) with activity trends using molecular docking to identify key binding residues .

Q. How can computational modeling predict the binding affinity of this compound with target enzymes?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or kinase targets. Highlight the role of the 4-methoxybenzenesulfonyl group in hydrogen bonding .

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER for assessing binding stability over 100 ns trajectories, focusing on hydrophobic interactions with the butyl chain .

Q. What methodologies are appropriate for evaluating the compound's stability under physiological conditions?

- Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting susceptibility of the sulfonyl group to hydrolysis .

- Light Sensitivity Tests: Expose to UV-Vis light (300–400 nm) to assess photodegradation, critical for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.